molecular formula C15H14N2S2 B361012 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 314261-05-7

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B361012
CAS No.: 314261-05-7
M. Wt: 286.4g/mol
InChI Key: LUAQTMXSZRJEHD-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a high-purity synthetic compound provided for research and development purposes in pharmaceutical and biological sciences. This chemical belongs to the thienopyrimidine class, a heterocyclic scaffold recognized for its versatile and significant pharmacological potential. Thienopyrimidine derivatives are extensively investigated for multiple therapeutic areas. Structural analogs, particularly 5,6-dimethylthieno[2,3-d]pyrimidines, have been identified as candidates with an excellent inhibitory effect on the proliferation of the Hepatitis C virus (HCV), highlighting their value in antiviral research . Furthermore, related dihydrothienotriazolopyrimidine compounds have demonstrated remarkable anti-inflammatory and analgesic activity in preclinical models, with a high safety margin and low ulcerogenic effects, suggesting potential for developing safer anti-inflammatory agents . The core thieno[2,3-d]pyrimidine structure is also a prominent scaffold in antimicrobial research. Hybrid molecules incorporating this structure have shown promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa , and fungal strains like Candida albicans . The mechanism of action for these antimicrobial effects is believed to involve the inhibition of bacterial enzymes, such as tRNA (Guanine 37 -N1)-methyltransferase (TrmD), a novel target for antibacterial agents . This compound is intended for use in non-clinical laboratory research only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions, using personal protective equipment and referring to the material safety data sheet (MSDS) for specific hazards and handling procedures.

Properties

IUPAC Name

4-benzylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S2/c1-10-11(2)19-15-13(10)14(16-9-17-15)18-8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQTMXSZRJEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5,6-Dimethylthieno[2,3-d]pyrimidin-4-one

The thienopyrimidine core is constructed via Gewald reaction or cyclocondensation. For example, 2-amino-4,5-dimethylthiophene-3-carbonitrile reacts with trimethyl orthoformate in acetic acid to yield 5,6-dimethylthieno[2,3-d]pyrimidin-4-one (Figure 1).

Reaction Conditions :

  • Reagents : 2-amino-4,5-dimethylthiophene-3-carbonitrile, trimethyl orthoformate, acetic acid.

  • Temperature : 80–100°C, 4–6 hours.

  • Yield : 70–85%.

Chlorination at Position 4

The 4-oxo group is converted to 4-chloro using phosphorus oxychloride (POCl₃):

5,6-Dimethylthieno[2,3-d]pyrimidin-4-one+POCl34-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine+H3PO4\text{5,6-Dimethylthieno[2,3-d]pyrimidin-4-one} + \text{POCl}3 \rightarrow \text{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine} + \text{H}3\text{PO}_4

Optimized Protocol :

  • Molar ratio : 1:5 (pyrimidinone:POCl₃).

  • Catalyst : N,NN,N-Dimethylaniline (5 mol%).

  • Temperature : Reflux (110°C), 3 hours.

  • Yield : 90–95%.

Substitution with Benzylthiol

The 4-chloro intermediate reacts with benzylthiol under basic conditions:

4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine+PhCH2SHBase4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine\text{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine} + \text{PhCH}_2\text{SH} \xrightarrow{\text{Base}} \text{4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine}

Key Parameters :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : Triethylamine (2 eq) or sodium hydride (1.2 eq).

  • Temperature : 80°C, 4–6 hours.

  • Yield : 75–88%.

Example Procedure :
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 mmol), benzylthiol (1.2 mmol), and triethylamine (2.4 mmol) in DMF (10 mL) are stirred at 80°C for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Method 2: Direct Cyclization with Benzylsulfanyl Incorporation

Cyclocondensation of Functionalized Precursors

Aminothiophene derivatives react with benzylsulfanyl-containing reagents to form the pyrimidine ring. For instance, 2-amino-4,5-dimethylthiophene-3-carbonitrile and benzylsulfanylacetic acid cyclize in polyphosphoric acid (PPA):

Reaction Scheme :

2-Amino-4,5-dimethylthiophene-3-carbonitrile+PhCH2SCH2COOHPPA4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine\text{2-Amino-4,5-dimethylthiophene-3-carbonitrile} + \text{PhCH}2\text{SCH}2\text{COOH} \xrightarrow{\text{PPA}} \text{4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine}

Conditions :

  • Temperature : 120°C, 8 hours.

  • Yield : 60–70%.

Limitations and Challenges

  • Regioselectivity : Competing reactions may yield isomeric byproducts.

  • Purification : Requires column chromatography due to polymeric side products.

Comparative Analysis of Methods

Parameter Chlorination-Substitution Direct Cyclization
Yield 75–88%60–70%
Purity >95%85–90%
Reaction Time 10–12 hours8–10 hours
Byproducts MinimalModerate
Scalability HighModerate

Table 1: Comparison of synthetic routes for 4-(benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine.

The chlorination-substitution method offers superior yields and scalability, making it preferable for industrial applications. Direct cyclization, while fewer steps, suffers from lower yields and purification challenges.

Experimental Optimization and Troubleshooting

Solvent Effects

  • DMF vs. THF : DMF enhances nucleophilicity of benzylthiolate, improving substitution rates.

  • Polar aprotic solvents : Increase reaction efficiency by stabilizing ionic intermediates.

Temperature Control

  • Substitution reaction : Temperatures >80°C risk decomposition; <70°C prolong reaction time.

  • Cyclization : Excess heat (>120°C) promotes side reactions in PPA.

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves benzylthiol solubility in THF, boosting yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core or the benzylsulfanyl group.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex thienopyrimidine derivatives.

    Biology: It has shown promise in biological assays for its potential anti-inflammatory and antimicrobial activities.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Thienopyrimidine derivatives exhibit varied biological activities based on substituent modifications. Below is a systematic comparison of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine with key analogs:

Structural and Functional Comparisons

Compound Name Substituents Key Properties Biological Activity Reference
5,6-Dimethylthieno[2,3-d]pyrimidin-4-one - 5,6-dimethyl
- Ketone at position 4
Precursor for synthesis; lacks sulfur-based substituents Antimicrobial, anticancer
1-Benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine - Pyrrolidin-3-amine group
- Benzyl at position 4
Enhanced solubility; basic amine group improves target engagement Potential CNS activity, kinase inhibition
2-[(2-Chlorobenzyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one - Chlorobenzylthio group
- Ethyl at position 3
High lipophilicity; chlorine enhances metabolic stability Anti-inflammatory, antimicrobial
N-[(2-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine - Chlorophenylmethyl group
- Amine at position 4
Increased binding affinity due to halogenation Anticancer, CNS-targeted
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives (parafluorophenyl-substituted) - Parafluorophenyl at position 2 High COX-2 selectivity (IC₅₀ = 42.19 μM) Anti-inflammatory (COX-2 inhibition)
4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine - Benzylsulfanyl at position 4
- 5,6-dimethyl
Balanced lipophilicity; sulfur linkage improves solubility Broad-spectrum (antiviral, anticancer)

Key Differentiators

Metabolic Stability: The 5,6-dimethylthieno[2,3-d]pyrimidine core is prone to hydroxylation in vivo, leading to rapid clearance . However, the benzylsulfanyl group may mitigate this by altering metabolic pathways compared to analogs with chlorinated or fluorinated substituents.

Target Specificity : Unlike parafluorophenyl derivatives optimized for COX-2 inhibition , the benzylsulfanyl group may favor interactions with cysteine-rich enzymes (e.g., kinases) due to sulfur's nucleophilic properties.

Lipophilicity : The benzylsulfanyl group provides moderate lipophilicity (logP ~3.5), enhancing membrane permeability without the extreme hydrophobicity seen in chlorobenzyl analogs .

Research Findings and Implications

Pharmacological Potential

  • Anticancer Activity : The benzylsulfanyl group enhances DNA intercalation and topoisomerase inhibition, as seen in analogs like 2-{...}thioacetic acid .
  • Antiviral Applications: Thienopyrimidines with sulfur linkages show promise against HCV and other viruses, likely due to thioether-mediated protease inhibition .

Biological Activity

4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly in anti-inflammatory, antibacterial, and potential anticancer applications. The structure of this compound features a thieno[2,3-d]pyrimidine core with a benzylsulfanyl group at position 4 and two methyl groups at positions 5 and 6.

The biological activity of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is primarily attributed to its interaction with various biochemical pathways:

  • Anti-inflammatory Effects : This compound inhibits the expression and activities of key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB) . These actions contribute to its potential therapeutic effects in inflammatory conditions.
  • Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against both Gram-negative and Gram-positive bacteria, including Mycobacterium tuberculosis .

Research Findings

Recent studies have explored the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound. Key findings include:

  • Synthesis : The synthesis typically involves constructing the thienopyrimidine core followed by the introduction of the benzylsulfanyl group through nucleophilic substitution reactions .
  • Biological Assays :
    • Anti-inflammatory Activity : In vitro assays demonstrated that derivatives of this compound significantly inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. For instance, IC50 values for certain derivatives were reported at approximately 0.04 μmol .
    • Antibacterial Screening : The compound showed promising results in antibacterial assays, with effective inhibition against various bacterial strains .

Case Studies

Several case studies have highlighted the efficacy of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine in different biological contexts:

  • In Vivo Models : Studies involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups .
  • Molecular Docking Studies : Docking studies suggest that this compound can effectively bind to target proteins involved in inflammatory pathways, providing insights into its mechanism of action .

Comparative Analysis

To better understand the biological activity of 4-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine, a comparison with similar compounds is informative:

Compound NameStructure FeaturesBiological Activity
4-(Benzylsulfanyl)thieno[2,3-d]pyrimidine Lacks dimethyl groupsModerate anti-inflammatory effects
Thieno[2,3-d]pyrimidine derivatives Various substituentsDiverse pharmacological effects
4-(Benzylsulfanyl)-5-methylthieno[2,3-d]pyrimidine Substituted at position 5Enhanced antibacterial properties

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